Field: Physical Chemistry
Application: The study investigates the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution
Results: The study found that the structure of the substituent has a significant effect on bromination rates.
Field: Organic Chemistry
Application: “2-Cyanophenylzinc bromide” is a type of organozinc compound that can be used in the preparation of various organic compounds.
The molecule features a central zinc atom bonded to a bromine atom (Br) and a 2-cyanophenyl group (C6H4CN). The zinc atom also has two covalent bonds with tetrahydrofuran molecules when the compound is in solution []. The key feature is the negative charge density on the carbon atom adjacent to the cyano group, making it a strong nucleophilic center. Additionally, the aromatic character of the phenyl ring contributes to the stability of the molecule [].
2-Cyanophenylzinc bromide is primarily used in Negishi coupling reactions, a powerful method for constructing carbon-carbon bonds between aryl (aromatic) and alkenyl (containing a double bond) groups []. A representative reaction is shown below:
(Aryl halide) + RCH=CH2 + Pd(L)Cl2 + Zn(C6H4CN)Br → R-CH=CH-C6H4CN + Pd(L)ClBr + ZnBrCl (Eq. 1) []